molecular formula C22H38N2O8-2 B11816412 Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate

Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate

Cat. No.: B11816412
M. Wt: 458.5 g/mol
InChI Key: PPKNVNUXAJEESH-UHFFFAOYSA-L
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Description

Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate is a chemical compound with the molecular formula C12H21NO6. It is also known by its IUPAC name, ethyl 2-(2-methylpiperidin-4-yl)acetate hemioxalate. This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate typically involves the esterification of 2-(2-methylpiperidin-4-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate is unique due to its specific ester and oxalate functional groups, which confer distinct chemical reactivity and biological properties. Its ability to form stable salts with oxalic acid enhances its solubility and stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C22H38N2O8-2

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 2-(2-methylpiperidin-4-yl)acetate;oxalate

InChI

InChI=1S/2C10H19NO2.C2H2O4/c2*1-3-13-10(12)7-9-4-5-11-8(2)6-9;3-1(4)2(5)6/h2*8-9,11H,3-7H2,1-2H3;(H,3,4)(H,5,6)/p-2

InChI Key

PPKNVNUXAJEESH-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)CC1CCNC(C1)C.CCOC(=O)CC1CCNC(C1)C.C(=O)(C(=O)[O-])[O-]

Origin of Product

United States

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